3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide
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Overview
Description
3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with a cyano group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide typically involves multiple steps:
Formation of the thiophene-furan moiety: This can be achieved through a condensation reaction involving thiophene and furan derivatives.
Attachment of the hydroxyethyl group: This step often involves the use of ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Formation of the benzamide core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the cyano group.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases due to the bioactive thiophene and furan rings.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used to study the interactions of cyano and hydroxyethyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to the electronic properties of the thiophene and furan rings.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which contain furan rings, are used in various industrial applications.
Uniqueness
3-cyano-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is unique due to the combination of the cyano group, hydroxyethyl group, and the thiophene-furan moiety, which confer distinct electronic and steric properties that can be exploited in drug design and material science.
Properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14(21)15-6-7-16(23-15)17-5-2-8-24-17/h1-9,14,21H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQIOTUFNQNMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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